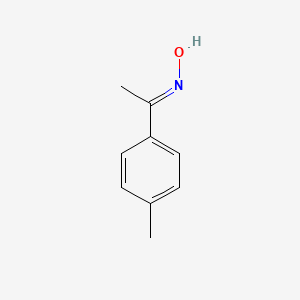

1-p-Tolyl-ethanone oxime

Description

Significance of Oxime Derivatives in Modern Organic Synthesis

Oxime derivatives represent a cornerstone in the field of organic synthesis, prized for their versatility and broad applicability. numberanalytics.comnumberanalytics.com Historically significant since their discovery in the 19th century, oximes are organic compounds containing the functional group C=N-OH, formed from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). numberanalytics.comnumberanalytics.comijprajournal.com Their importance lies in their role as crucial intermediates for the synthesis of a wide array of more complex molecules. numberanalytics.comijprajournal.com

The functional group of an oxime can be readily transformed, making these compounds vital in the construction of nitrogen-containing substances such as amines, amides, and nitriles. ijprajournal.com They are also instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. numberanalytics.comijprajournal.com Beyond their role as synthetic intermediates, oxime derivatives have found applications in materials science for creating polymers and other advanced materials. numberanalytics.com Their utility also extends to analytical chemistry, where they can be used as reagents. numberanalytics.com The ability of the oxime group to coordinate with metal ions has also been a significant area of study in coordination chemistry. rsc.org

Overview of the Research Landscape Surrounding 1-p-Tolyl-ethanone Oxime

This compound, with the chemical formula C₉H₁₁NO, serves as a specific example of the versatile oxime family and is an object of study in its own right. nih.gov It is primarily utilized as an intermediate or a building block in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and other fine chemicals. myskinrecipes.com

Research involving this compound often focuses on its incorporation into larger, more complex molecular frameworks. For instance, it has been used in the synthesis of novel hybrid molecules containing 1,2,4-triazole (B32235) and indole (B1671886) moieties, which have been investigated for their potential biological activities. mdpi.com The synthesis of this compound itself is typically straightforward, commonly involving the reaction of 1-p-Tolyl-ethanone with hydroxylamine.

The structural and electronic properties of this compound, such as the influence of the p-tolyl group, make it a useful model for studying the reactivity of aromatic ketoximes. The physical properties of the compound have been well-characterized, as detailed in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | nih.govhoffmanchemicals.com |

| Molecular Weight | 149.19 g/mol | nih.govhoffmanchemicals.com |

| Physical State | Solid | sigmaaldrich.cn |

| Appearance | White crystalline solid | |

| Melting Point | 151.5°C | |

| 1H NMR (CDCl₃) | δ 7.55 (d, J=8.0 Hz, 2H), 7.22 (d, J=8.0 Hz, 2H), 2.40 (s, 3H), 2.32 (s, 3H) | |

| 13C NMR (CDCl₃) | δ 155.9 (C), 139.3 (C), 133.6 (C), 129.2 (CH), 125.9 (CH), 21.3 (CH₃), 12.3 (CH₃) |

Fundamental Reactivity Patterns of the Oxime Functionality Relevant to this compound Studies

The chemical behavior of this compound is dictated by the reactivity of its oxime functional group. This group exhibits several key reaction patterns that are fundamental to its application in synthesis. nsf.gov

One of the most significant reactions is the Beckmann rearrangement . masterorganicchemistry.comjk-sci.com Under acidic conditions, ketoximes like this compound can rearrange to form N-substituted amides. jk-sci.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com This is followed by a migratory shift of the group that is anti-periplanar to the leaving group, leading to a nitrilium ion intermediate, which is then hydrolyzed to the amide. jk-sci.com The stereochemistry of the oxime is crucial, as it determines which group migrates, thus dictating the structure of the resulting amide. jk-sci.comorganic-chemistry.org Recent developments have explored visible-light-mediated methods to control the oxime geometry (E/Z isomerization) to influence the outcome of the Beckmann rearrangement. organic-chemistry.org

Another critical aspect of oxime reactivity is the formation of radicals . The N–O bond in oximes and their derivatives is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate N-centered iminyl radicals. rsc.orgresearchgate.netnih.gov These radicals are highly versatile intermediates that can participate in a variety of transformations, including cyclizations to form nitrogen-containing heterocycles, and additions to π-systems. rsc.orgmdpi.comnsf.gov The generation of iminyl radicals from oximes is a powerful strategy for constructing complex molecular architectures. nsf.gov

Oximes can also undergo oxidation and reduction reactions. Oxidation can convert the oxime group into a nitro compound, while reduction typically yields the corresponding primary amine. These transformations provide synthetic routes to other important classes of organic compounds. The table below summarizes these key reactivity patterns.

| Reaction Type | Description | Key Intermediates/Products | References |

|---|---|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. | Nitrilium ion, N-substituted amides | masterorganicchemistry.comjk-sci.com |

| Radical Formation | Homolytic cleavage of the N-O bond to form N-centered radicals. | Iminyl radicals, Iminoxyl radicals | rsc.orgnsf.govresearchgate.netnih.gov |

| Oxidation | Conversion of the oxime group to a higher oxidation state functional group. | Nitro compounds | |

| Reduction | Conversion of the oxime group to a lower oxidation state functional group. | Primary amines | |

| Cycloaddition | Participation in cycloaddition reactions to form cyclic structures. | Azetidines, Isoxazolines | nsf.gov |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAUYUMBCPRWED-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 P Tolyl Ethanone Oxime and Its Analogues

Conventional Synthetic Approaches to 1-p-Tolyl-ethanone Oxime

Traditional methods for the synthesis of this compound primarily rely on the direct condensation reaction of the corresponding ketone with a hydroxylamine (B1172632) source. These methods are well-established but often lack stereocontrol, yielding mixtures of geometric isomers.

Oximation of 1-p-Tolyl-ethanone

The most conventional route to this compound is the direct oximation of 1-p-Tolyl-ethanone (also known as 4'-methylacetophenone). This reaction involves the condensation of the ketone with hydroxylamine or its salt, typically hydroxylamine hydrochloride. The reaction is generally carried out by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride in the presence of a base. researchgate.net The base, such as potassium hydroxide (B78521) or pyridine, is necessary to neutralize the hydrochloric acid formed and to generate free hydroxylamine, which then acts as the nucleophile. researchgate.netchemijournal.com The process results in the formation of the oxime through the elimination of a water molecule. This method is broadly applicable to a wide range of aldehydes and ketones. chemijournal.com

Typical Reaction Conditions for Oximation:

| Reactant | Reagents | Conditions | Outcome |

|---|

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound

A significant challenge in oxime synthesis is controlling the stereochemistry around the C=N double bond, which leads to the formation of (E) and (Z) isomers. Most standard synthetic methods yield the thermodynamically more stable (E)-isomer or a mixture of both. nih.gov Consequently, methods to obtain stereochemically pure isomers are of great interest.

Synthesis of the (E)-Isomer: A process has been developed for the stereoselective conversion of a mixture of (E) and (Z) isomers of aryl alkyl ketoximes to yield the (E) isomer with greater than 98% purity. google.com This method involves treating a solution of the isomer mixture in an anhydrous organic solvent (e.g., diethyl ether) with an anhydrous protic acid (like HCl) or a Lewis acid. google.com This treatment unexpectedly causes the selective precipitation of the (E) isomer as an immonium salt, while the (Z) isomer in solution isomerizes to the (E) form, which then also precipitates. google.com Subsequent neutralization of the isolated immonium complex with a dilute base, such as sodium carbonate, yields the free (E)-ketoxime. google.com

Table 1: Acid-Catalyzed Isomerization to (E)-Aryl Alkyl Oximes

| Starting Material | Reagents | Key Step | Final Product Purity |

|---|---|---|---|

| E/Z mixture of aryl alkyl ketoxime | Anhydrous HCl or Lewis Acid | Precipitation of (E)-immonium salt | >98% (E)-isomer |

| 60:40 E/Z p-chloroisobutyrophenone oxime | Anhydrous HCl in diethyl ether, then 10% Na₂CO₃ | Precipitation of (E)-oxime hydrochloride | >98% (E)-isomer |

Synthesis of the (Z)-Isomer: Accessing the thermodynamically less stable (Z)-isomer often requires non-classical approaches. A modern strategy involves the photoisomerization of the readily available (E)-isomer using visible-light-mediated energy transfer (EnT) catalysis. nih.gov This method employs a photocatalyst, such as an iridium complex (e.g., [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆), to facilitate the conversion. nih.govorganic-chemistry.org The (E)-oxime is irradiated with visible light in the presence of the catalyst, which promotes C=N bond rotation via triplet excitation, leading to the formation of the (Z)-isomer with high selectivity. organic-chemistry.org This technique is advantageous due to its mild conditions, avoiding harsh reagents or high-energy UV light. nih.govorganic-chemistry.org

Table 2: Photocatalytic Isomerization to (Z)-Aryl Oximes

| Substrate | Catalyst | Conditions | Outcome (Z/E ratio) |

|---|---|---|---|

| (E)-Aryl Oximes | [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆ (0.5 mol%) | Visible light, Ethyl acetate (B1210297), Room temp. | High selectivity for (Z)-isomer |

| (E)-Acetophenone oxime | Iridium Photosensitizer | Visible light, EtOAc | 93:7 |

Advanced Synthetic Strategies for Oxime Derivatives

Recent advancements in synthetic chemistry have led to the development of novel methodologies for oxime synthesis that offer improved efficiency, sustainability, and versatility. These strategies include chemoenzymatic, mechanochemical, and electrochemical approaches.

Chemoenzymatic Synthesis Protocols for Related Oximes

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad applicability of chemical reactions. One-pot methodologies have been developed for the preparation of aldoximes, which can be conceptually extended to ketoximes. A notable strategy involves the enzymatic oxidation of primary alcohols to aldehydes using whole-cell biocatalysts like Gluconobacter oxydans, followed by the in situ condensation of the resulting aldehyde with hydroxylamine in an aqueous medium. organic-chemistry.org This approach obviates the need for isolating the often-unstable aldehyde intermediate. organic-chemistry.org Another chemoenzymatic route involves the oxidation of amines to oximes. This process uses a lipase (B570770) to catalyze the formation of a reactive peracid intermediate, which then acts as a chemical oxidizing agent for the amine. organic-chemistry.org

Mechanochemical Synthesis Techniques for Oxime-Containing Compounds

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. A robust and versatile mechanochemical route for converting a wide range of ketones to their corresponding ketoximes has been established using a simple mortar-and-pestle grinding method. nih.govrsc.org In this solvent-free or solvent-assisted procedure, the ketone is ground with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide, sometimes with the addition of a few drops of a liquid like methanol (B129727) to facilitate the reaction. nih.gov This technique offers significant advantages over traditional solution-based methods, including reduced solvent waste, shorter reaction times, and simpler product isolation. chemijournal.comnih.gov The method is suitable for a broad scope of aromatic and aliphatic ketones. rsc.org

Table 3: Mechanochemical Synthesis of Ketoximes

| Reactants | Conditions | Time | Yield |

|---|---|---|---|

| Ketone, NH₂OH·HCl, NaOH | Mortar and pestle grinding | Varies | Generally high |

Electrochemical Methods in Oxime Ether Synthesis

Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical transformations, often under mild conditions. Recent research has demonstrated the direct electrosynthesis of oximes via a reductive coupling reaction between nitrogen oxides (NOx) and aldehydes. researchgate.net This pioneering approach utilizes a metal catalyst, such as iron, to facilitate the C–N bond formation, achieving high yields of the desired oxime. researchgate.net

Furthermore, electrochemical methods have been applied to facilitate the synthesis of oxime ethers. Palladium-catalyzed C–H functionalization, directed by an oxime-ether group, can be achieved through anodic oxidation. acs.org In this process, a Pd(II) complex formed via C–H activation is electrochemically oxidized to a Pd(IV) intermediate, which then undergoes reductive elimination to form the functionalized product while regenerating the Pd(II) catalyst. acs.org These electrochemical strategies represent a significant step towards more environmentally benign and efficient synthesis of oximes and their derivatives.

Synthesis of Functionalized this compound Precursors

N-Alkylation Reactions in the Synthesis of Oxime Intermediates

The functionalization of oximes at the nitrogen atom is a key strategy for synthesizing complex nitrogen-containing molecules. Oximes, including this compound, are ambidentate nucleophiles, meaning they possess two potential sites for reaction with electrophiles: the oxygen atom and the nitrogen atom. acs.org While O-alkylation is a common reaction pathway, selective N-alkylation presents a distinct synthetic challenge and often requires specialized methods to achieve the desired regioselectivity. acs.org

Historically, the alkylation of oximes with agents like alkyl halides typically favors the formation of O-alkyl ethers, with N-alkylation often occurring as a minor side reaction. acs.org However, modern synthetic methodologies, particularly those employing transition metal catalysis, have provided more effective routes to N-functionalized intermediates.

Recent advancements have focused on catalytic systems that can steer the reaction towards N-alkylation, often through novel reaction cascades. One prominent strategy involves the use of nickel catalysis to achieve an enantioselective reductive N-cyclization–alkylation of alkene-tethered oxime esters. acs.orgnih.gov In this approach, an oxime ester derivative containing an alkene chain undergoes a nickel-catalyzed intramolecular cyclization, forming a new C(sp³)-N bond. This is followed by a cross-coupling reaction with an alkyl halide, which introduces an alkyl group onto the nitrogen atom, thereby constructing a functionalized pyrroline (B1223166) derivative. acs.org

The success of this transformation is highly dependent on the nature of the activating group on the oxime oxygen. For example, O-acetyl oxime esters have been shown to participate in this reaction, whereas other derivatives like O-perfluorobenzoyl oxime esters may lead to hydrolysis or other side products. acs.org This highlights the critical role of the oxime precursor in directing the reaction pathway. The process allows for the use of primary, secondary, and some tertiary alkyl iodides as alkylating agents, leading to a diverse range of N-alkylated heterocyclic products. acs.org

The research findings for this type of transformation are summarized in the table below, illustrating the conditions and outcomes of nickel-catalyzed N-alkylation and cyclization.

| Substrate Class | Alkylating Agent | Catalyst System | Product Type | Key Research Findings |

| Alkene-tethered oxime esters | Alkyl Iodides | Nickel catalyst with pyridinebis(oxazoline) ligands | Enantioenriched Pyrrolines | The reaction proceeds via an iminoalkylation pathway, involving cyclization followed by coupling with the alkyl iodide. acs.orgnih.gov |

| Alkene-tethered oxime esters | Alkyl Boronic Acids | NiBr₂ | Pyrroline derivatives | This method achieves 1,2-aminoarylation through the formation of C(sp³)-N and C(sp³)-C(sp²) bonds. nih.gov |

| Cycloketone oxime esters | Vinyl Azides | Ni(II) catalyst with K₂CO₃ | 3,4-dihydro-2H-pyrroles | A ring-opening/radical addition/ring-closing cascade enables the synthesis of diverse N-heterocycles under mild conditions. nih.gov |

These catalytic methods represent a significant advancement in the synthesis of N-alkylated oxime-derived intermediates, providing pathways to complex heterocyclic structures that are valuable in various fields of chemical synthesis.

Reaction Mechanisms and Chemical Transformations of 1 P Tolyl Ethanone Oxime

Exploration of the Reactivity Profile of the Oxime Moiety

The reactivity of 1-p-Tolyl-ethanone oxime is primarily dictated by the oxime functional group (-C=N-OH). This moiety is a versatile platform for various chemical transformations. The presence of the electron-donating p-tolyl group can influence the electronic properties and reactivity of the oxime compared to unsubstituted acetophenone (B1666503) oxime.

Key reactions involving the oxime moiety include:

Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketone (1-p-Tolyl-ethanone) and hydroxylamine (B1172632), typically by heating in the presence of an inorganic acid. organic-chemistry.org Milder, neutral conditions for this conversion have also been developed using reagents like 2-iodylbenzoic acid in the presence of β-cyclodextrin or iodine in a water/surfactant system. organic-chemistry.org

Reduction: The reduction of oximes yields amines. Depending on the reaction conditions and reagents used (e.g., sodium metal, catalytic hydrogenation, or hydride reagents), ketoximes like this compound can be reduced to the corresponding primary amine, 1-(p-tolyl)ethanamine.

Beckmann Rearrangement: This is a characteristic acid-catalyzed rearrangement of ketoximes to yield N-substituted amides. wikipedia.orgorganic-chemistry.org For this compound, this rearrangement would involve the migration of either the p-tolyl group or the methyl group. The reaction proceeds via protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. organic-chemistry.orgmasterorganicchemistry.com This stereospecificity means that the geometry of the starting oxime determines the structure of the resulting amide. The archetypal industrial example of this reaction is the conversion of cyclohexanone oxime to caprolactam, the precursor to Nylon 6. wikipedia.org Various reagents, from strong acids like sulfuric acid to milder conditions involving cyanuric chloride, can promote this transformation. wikipedia.orgaudreyli.com

| Reaction Type | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Hydrolysis | This compound | 1-p-Tolyl-ethanone | Acidic, heating |

| Reduction | This compound | 1-(p-tolyl)ethanamine | Catalytic hydrogenation, hydride reagents |

| Beckmann Rearrangement | This compound | N-(p-tolyl)acetamide or N-phenylacetamide derivative | Acid-catalyzed (e.g., H₂SO₄, PPA) |

Metal-Catalyzed Transformations

Iridium catalysis has emerged as a powerful tool for various organic transformations, including those involving oximes. While direct cyclization involving the p-tolyl group of this compound is a specific area of research, broader studies on substituted oximes highlight the potential of iridium catalysis. For instance, iridium catalysts have been successfully employed for the enantioselective intramolecular O-allylation of oximes, which results in the formation of cyclic oxime ethers. ethz.ch This transformation demonstrates the capability of iridium to catalyze C-O bond formation via a cyclization pathway. Furthermore, iridium(III) complexes have been used to catalyze the asymmetric hydrogenation of oximes to hydroxylamines under acidic conditions. nih.govresearchgate.net

A key feature of many iridium-catalyzed reactions is the activation of otherwise inert C-H bonds. The mechanism for iridium-catalyzed C-H borylation, for example, has been extensively studied and is proposed to proceed through an Ir(III)-Ir(V) catalytic cycle. illinois.edu This cycle typically involves:

Initiation by dissociation of a ligand to form a 16-electron iridium(III) complex.

Oxidative addition of an aromatic C-H bond to the iridium center, forming an 18-electron iridium(V) species.

Reductive elimination of the product.

Regeneration of the active catalyst. illinois.edu

In other iridium-catalyzed reactions, such as the arylative cyclization of alkynones, a proposed mechanism involves the generation of an aryliridium species, migratory insertion of an alkyne, and a key 1,4-iridium migration step. nih.gov These mechanistic pathways underscore the versatility of iridium in facilitating complex transformations through C-H activation and subsequent bond formation.

Deuterium labeling is a crucial technique for understanding reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated substrate (kH) to the deuterated substrate (kD). pkusz.edu.cn

Oxime ethers, derived from oximes like this compound, are excellent substrates for palladium-catalyzed coupling reactions. The oxime ether group can act as a directing group for ortho-C-H activation, enabling selective functionalization of the aromatic ring. A notable example is the palladium-catalyzed, visible-light-mediated decarboxylative acylation of O-methyl ketoximes with α-keto acids. mdpi.com This reaction allows for the synthesis of various non-symmetric benzophenone derivatives. mdpi.com

Another significant application is the palladium-catalyzed intramolecular cyclization of oxime esters with alkenes, often referred to as the Narasaka-Heck reaction. acs.orgacs.org This process provides an efficient route to nitrogen-containing heterocycles such as dihydropyrroles. organic-chemistry.orgnih.gov The reaction mechanism involves the oxidative addition of the Pd(0) catalyst into the N-O bond of the oxime ester, forming a palladated imine intermediate. This is followed by a Heck-like intramolecular cyclization with a pendant alkene and subsequent β-hydride elimination to yield the product. acs.orgrsc.org

| Reaction Type | Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ortho-Acylation | O-Methyl ketoxime | Pd(OAc)₂, 4CzIPN, α-Keto acid, Visible light | Non-symmetric benzophenone | mdpi.com |

| Intramolecular Cyclization (Narasaka-Heck) | Oxime ester with pendant alkene | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Dihydropyrrole | acs.orgacs.orgorganic-chemistry.orgnih.gov |

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.org While this compound itself is not typically described as a ligand to accelerate the CuAAC reaction, the oxime ligation reaction is highly compatible with it. This compatibility allows for sequential or orthogonal labeling of complex molecules, particularly in bioconjugation. nih.gov

Research has demonstrated that oxime ligation (the reaction of an oxyamine with an aldehyde or ketone to form an oxime ether) and CuAAC can be performed on the same substrate without interfering with each other. nih.govresearchgate.net For instance, a molecule containing both an azide and an aldehyde can first undergo oxime ligation with a hydroxylamine-containing molecule, followed by a CuAAC reaction with an alkyne. Studies have shown that the oxime bond is stable under typical CuAAC conditions (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate). nih.gov This orthogonality makes the combination of oxime ligation and CuAAC a powerful strategy for the synthesis of complex, doubly functionalized molecules. nih.gov

Iridium(III)-Catalyzed Cyclization Reactions of Substituted Oximes

Rearrangement Reactions

Rearrangement reactions are a cornerstone of organic chemistry, allowing for profound structural modifications of a molecular scaffold. This compound, like other ketoximes, undergoes several important rearrangements.

The Beckmann rearrangement is an acid-induced transformation of an oxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org This reaction is fundamental in both laboratory and industrial synthesis, such as in the production of caprolactam, the precursor to Nylon 6. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, but milder reagents have also been developed. wikipedia.orgresearchgate.net

The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is positioned anti-periplanar (trans) to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs in a concerted fashion with the expulsion of water, leading to the formation of a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

For an unsymmetrical ketoxime like this compound, two different amides can be formed depending on which group migrates. The stereochemistry of the starting oxime dictates the product:

If the p-tolyl group is anti to the hydroxyl group (E-isomer), it will migrate to the nitrogen atom, ultimately forming N-(p-tolyl)acetamide .

If the methyl group is anti to the hydroxyl group (Z-isomer), it will migrate, leading to the formation of 4-methylacetanilide .

The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com However, the reaction is stereospecific, meaning the geometry of the oxime is the primary determinant of the product. wikipedia.org Under certain acidic conditions, the E/Z isomerization of the oxime can be fast, potentially leading to a mixture of both regioisomeric amides. wikipedia.orgchem-station.com

| Catalyst/Reagent | Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Commonly used in industrial processes. wikipedia.orgunive.it | wikipedia.orgunive.it |

| Phosphorus Pentachloride (PCl₅) | Classic reagent for inducing the rearrangement. wikipedia.org | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Another common reagent for the transformation. wikipedia.org | wikipedia.org |

| Tosyl Chloride (TsCl) | Used to convert the hydroxyl into a better leaving group. wikipedia.org | wikipedia.org |

| Cyanuric Chloride / Zinc Chloride | A catalytic system for the rearrangement. wikipedia.orgchem-station.com | wikipedia.orgchem-station.com |

| 2,4,6-trichloro wikipedia.orgunive.itnih.govtriazine (TCT) in DMF | Allows the reaction to proceed under very mild, room temperature conditions. audreyli.com | audreyli.com |

The intramolecular oxime transfer reaction is a pathway for the formation of heterocyclic compounds, specifically isoxazolines. nih.gov This reaction typically involves the conjugate addition of an oxime to an α,β-unsaturated aldehyde, followed by cyclization and dehydration. datapdf.com

Derivatization and Functionalization Strategies

This compound serves as a versatile scaffold that can be readily derivatized and functionalized to produce a wide range of other compounds, including oxime ethers and various heterocycles. researchgate.netclockss.org

Oxime ethers are important compounds in medicinal chemistry and organic synthesis. They are typically synthesized from ketoximes via the alkylation of the hydroxyl group. The standard method involves a two-step process where the ketone is first converted to the oxime, which is then reacted with an alkylating agent. However, one-pot procedures have also been developed.

The synthesis of an oxime ether from this compound generally involves deprotonating the oxime's hydroxyl group with a base, followed by nucleophilic substitution on an alkyl halide. tandfonline.com

General Reaction Scheme: this compound + Base → [1-p-Tolyl-ethanone oximate anion] [1-p-Tolyl-ethanone oximate anion] + R-X → 1-p-Tolyl-ethanone O-alkyl oxime + X⁻

| Base | Alkylating Agent (R-X) | Solvent | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Alkyl Halides (e.g., Methyl Bromide, Ethyl Bromide) | THF, DMF | |

| Sodium Hydride (NaH) | Alkyl Halides, Dialkyl Sulfates | DMF | tandfonline.com |

| Sodium Alkoxides (NaOR') | Alkyl Halides | Alcohol | |

| Potassium Hydroxide (B78521) (KOH) | Alkyl Halides | DMSO, DMF |

Oximes are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. clockss.orgresearchgate.net Several methodologies exist to transform the oxime functional group of this compound into part of a new ring system.

Synthesis of Pyrroles: The Trofimov reaction allows for the synthesis of pyrroles from ketoximes and acetylenes in the presence of a superbasic system like KOH/DMSO. clockss.orgingentaconnect.com This can be performed as a one-pot procedure starting from the ketone. clockss.org

Synthesis of Pyridines: Highly substituted pyridine derivatives can be synthesized from α,β-unsaturated ketoximes and terminal alkynes via a rhodium-catalyzed C-H bond functionalization, followed by electrocyclization and dehydration. nih.gov

Synthesis of Isoxazoles: Isoxazoles can be formed from ketoximes through various cyclization strategies. For instance, α-acetylenic ketoximes can undergo cyclization to form isoxazoles. tandfonline.com

Synthesis of Aziridines: Trifluoromethyl-substituted aziridines can be prepared from the corresponding trifluoromethyloximes by reaction with Grignard reagents. clockss.org

These reactions highlight the utility of the oxime group as a linchpin for constructing complex heterocyclic frameworks. researchgate.net

Stereochemical Aspects in Reaction Pathways (E/Z Isomerism)

The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in two possible stereoisomers: (E) and (Z). researchgate.net This stereochemistry is a critical factor that dictates the outcome of certain reactions, most notably the Beckmann rearrangement. unive.itdocbrown.info

The Beckmann rearrangement is stereospecific, proceeding via the migration of the group that is anti (trans) to the hydroxyl group. organic-chemistry.orgchem-station.com

For (E)-1-p-Tolyl-ethanone oxime , the p-tolyl group is anti to the -OH group. Upon rearrangement, the p-tolyl group migrates, leading to the formation of N-(p-tolyl)acetamide .

For (Z)-1-p-Tolyl-ethanone oxime , the methyl group is anti to the -OH group. The rearrangement results in the migration of the methyl group, yielding 4-methylacetanilide .

Therefore, the selective synthesis of either the (E) or (Z) isomer of the oxime is crucial for controlling the regioselectivity of the Beckmann rearrangement. researchgate.net While chemical methods for oxime synthesis often produce a mixture of E and Z isomers, specific protocols have been developed to selectively synthesize one isomer over the other. researchgate.nettsijournals.com It is also important to note that the reaction conditions for the rearrangement can sometimes cause isomerization of the starting oxime, which may lead to a mixture of amide products. wikipedia.org

Theoretical Chemistry and Computational Studies of 1 P Tolyl Ethanone Oxime

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties. For 1-p-Tolyl-ethanone oxime, DFT studies can elucidate its electronic structure, reaction pathways, and conformational stability.

The formation of oximes, including this compound, from the corresponding ketone (1-p-Tolyl-ethanone) and hydroxylamine (B1172632) is a fundamental reaction in organic chemistry. DFT calculations are instrumental in mapping the potential energy surface of this reaction, identifying key intermediates and transition states.

While specific DFT studies on the reaction profile of this compound are not extensively documented in publicly available literature, the general mechanism established for acetophenone (B1666503) derivatives would be applicable. The presence of the p-tolyl group, an electron-donating group, would influence the electronic properties of the carbonyl carbon, potentially affecting the activation energies of the reaction steps compared to unsubstituted acetophenone oxime.

The presence of rotatable bonds in this compound, specifically the C-N, N-O, and the bond connecting the phenyl ring to the carbonyl carbon, gives rise to different conformers. DFT calculations can be employed to determine the relative energies of these conformers and to construct the potential energy surface (PES) for rotation around these bonds.

For similar molecules like propionaldehyde (B47417) oxime, computational studies have identified the most stable conformers and the energy barriers between them. acs.org It is known that oximes can exist as E and Z geometrical isomers with respect to the C=N double bond. For each of these isomers, further conformational possibilities arise from the rotation of the substituent groups.

In the case of this compound, the orientation of the p-tolyl group relative to the oxime moiety is of particular interest. Studies on 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the substituent on the phenyl ring is oriented away from the carbonyl group, to minimize steric and electrostatic repulsion. nih.gov A similar preference would be expected for this compound, where the bulky tolyl group would favor a conformation that minimizes interaction with the oxime's hydroxyl group. The energetic landscape would likely show a global minimum for the E-isomer in an s-trans like conformation.

Table 1: Calculated Rotational Barriers for a Model Oxime (Propionaldehyde Oxime)

| Conformation Transition | Method | Rotational Barrier (kcal/mol) |

| ac to sp (E isomer) | HF/6-31G | 0.16 |

| Z isomer rotation | BLYP/6-31G | Large-amplitude motion |

Data adapted from a study on propionaldehyde oxime and is illustrative of the type of data obtained from DFT calculations. acs.org

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are pivotal in drug discovery and materials science for predicting how a molecule interacts with a target protein or surface.

Oxime and oxime ether functionalities are present in a variety of biologically active compounds, and they can participate in crucial binding interactions with biological targets. mdpi.comwiley.com While specific docking studies for this compound are not widely reported, its structural features suggest potential binding modes. The oxime group, with its hydrogen bond donor (-OH) and acceptor (=N-) capabilities, can form key interactions with amino acid residues in a protein's active site. The aromatic p-tolyl group can engage in hydrophobic or π-stacking interactions.

Molecular docking studies on other oxime-containing compounds have successfully predicted their binding to various enzymes. For example, derivatives of indirubin (B1684374) containing an oxime ether have been docked into the active site of kinases, revealing specific hydrogen bonding patterns that contribute to their inhibitory activity. mdpi.com Similarly, amidoxime (B1450833) derivatives have been studied for their binding to DNA gyrase, an important antibacterial target. researchgate.net These studies highlight the importance of the oxime moiety in anchoring the ligand within the binding pocket. For this compound, hypothetical docking studies could be performed against a range of targets to explore its potential biological activities.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comacs.org The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxime group, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netmdpi.com The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring would show a more complex potential distribution, influenced by the methyl group.

In a study on 2-hydroxy-2-phenyl acetophenone oxime, the MEP analysis revealed that the total electron density was found between -6.106e-2 (red) and 6.106e-2 (blue). tandfonline.com This type of analysis helps in understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its reactivity, stability, and electronic properties.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. tandfonline.comresearchgate.net

For acetophenone derivatives, DFT calculations have been used to determine these descriptors. researchgate.net The introduction of a bromine substituent, for example, was shown to decrease both the HOMO and LUMO energies and reduce the energy gap, suggesting an increase in reactivity. researchgate.net For this compound, the electron-donating p-tolyl group would be expected to raise the HOMO energy level compared to unsubstituted acetophenone oxime, likely affecting its reactivity and electronic properties.

Other important quantum chemical descriptors include ionization potential, electron affinity, chemical hardness, and global electrophilicity, all of which can be calculated using DFT and provide a more comprehensive picture of the molecule's reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Related Acetophenone Derivative

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.1 eV |

Data is illustrative and based on values reported for similar acetophenone oxime structures. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.comchemrxiv.org

For this compound, density functional theory (DFT) calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the energies of these frontier orbitals. Based on studies of similar aromatic oxime derivatives, the HOMO is generally localized on the p-tolyl ring and the C=N-OH group, reflecting the regions of higher electron density. Conversely, the LUMO is often distributed over the entire molecule, including the antibonding π* orbitals of the aromatic system and the oxime group.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity in chemical processes. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity profile. acs.org

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 |

| HOMO-LUMO Energy Gap | Egap | 5.27 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 0.98 |

| Chemical Hardness | η | 2.635 |

| Electronic Chemical Potential | μ | -3.615 |

| Global Electrophilicity Index | ω | 2.47 |

Note: These values are illustrative and based on typical results for structurally related aromatic oximes calculated using DFT.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions by transforming the complex molecular wavefunctions into localized, chemically intuitive bonding and lone pair orbitals. tandfonline.comuba.ar This analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the strength of intramolecular hydrogen bonds.

A significant aspect of the NBO analysis for this molecule is the investigation of the intramolecular hydrogen bond that can form between the hydroxyl hydrogen of the oxime group and the nitrogen atom (O-H···N). The strength of this interaction can be quantified by the second-order perturbation energy (E(2)), which indicates the stabilization energy due to the donor-acceptor interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbital of the O-H bond (acceptor). scirp.orgrsc.org

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ(O-H) | 5.8 | Intramolecular Hydrogen Bond |

| π(Cring-Cring) | π(C=N) | 2.1 | π-conjugation |

| σ(C-H)methyl | π*(Cring-Cring) | 0.9 | Hyperconjugation |

Note: LP denotes a lone pair, and σ and π* represent antibonding orbitals. The E(2) values are representative examples of stabilization energies for these types of interactions in similar molecules.*

Hyperpolarizability Calculations for Optical Properties

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. mdpi.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net Molecules with large hyperpolarizability values are of great interest for technologies such as frequency doubling and optical switching.

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. mdpi.com For this compound, the presence of a π-conjugated system (the p-tolyl group) connected to the oxime group, which can act as both an electron-donating and -withdrawing moiety, suggests the potential for a significant NLO response. The intramolecular charge transfer from the aromatic ring to the oxime group can enhance the hyperpolarizability.

Calculations of the dipole moment (μ) and the components of the first hyperpolarizability tensor (βxxx, βxxy, etc.) allow for the determination of the total hyperpolarizability (βtot). These calculations are often performed using various DFT functionals to assess the reliability of the predictions. mdpi.com

Table 3: Representative Calculated Dipole Moment and First Hyperpolarizability of this compound (Illustrative Data)

| Parameter | Symbol | Value |

| Dipole Moment | μ | 2.5 D |

| Total First Hyperpolarizability | βtot | 8.5 x 10-30 esu |

Note: These values are illustrative and represent typical magnitudes calculated for similar organic molecules with potential NLO properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. ohio-state.eduarxiv.org It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are essential for understanding a molecule's UV-Vis absorption spectrum and its photochemical behavior. researchgate.netstackexchange.com

For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its absorption bands. These transitions typically involve the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The character of these transitions, such as π→π* or n→π*, can be identified by analyzing the contributing molecular orbitals.

The results from TD-DFT can provide insights into the photostability and potential photochemical reaction pathways of this compound. By understanding the nature of the excited states, it is possible to predict how the molecule might behave upon absorption of light, including processes like isomerization or bond cleavage. stackexchange.com

Table 4: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 4.52 | 274 | 0.15 | HOMO → LUMO | π→π |

| S2 | 4.98 | 249 | 0.32 | HOMO-1 → LUMO | π→π |

| S3 | 5.41 | 229 | 0.08 | HOMO → LUMO+1 | n→π* |

Note: These are representative values based on TD-DFT calculations for analogous aromatic oximes. The assignments are illustrative of the types of transitions expected.

Applications of 1 P Tolyl Ethanone Oxime in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Specialized Fields

As a versatile synthetic intermediate, 1-p-Tolyl-ethanone oxime is instrumental in constructing more complex molecular architectures. The reactivity of its oxime group, which can undergo reduction, oxidation, or substitution, makes it a valuable precursor in several industrial and research fields.

Production of Pharmaceuticals and Agrochemicals

This compound is a key starting material or intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for applications in both medicine and agriculture.

In pharmaceutical research, derivatives of this oxime are investigated for their potential as therapeutic agents. For instance, complex heterocyclic structures synthesized from this compound have shown promise as potent inhibitors of specific biological targets. A notable study detailed the synthesis of a (Z)-oxime derivative containing an indole (B1671886) and a 1,2,4-triazole (B32235) moiety, which was evaluated for its ability to inhibit tubulin polymerization, a key mechanism for developing anticancer drugs. mdpi.com The synthesis involves reacting the precursor ketone with hydroxylamine (B1172632) hydrochloride to form the target oxime. mdpi.com

Similarly, in the field of agrochemicals, oxime esters and ethers are a well-established class of compounds with a broad spectrum of bioactivities, including fungicidal, insecticidal, and herbicidal properties. jcsp.org.pk Research has demonstrated the synthesis of novel oxime esters with antibacterial activity by utilizing 1-p-tolylethanone oxime, indicating its utility in developing new agents to protect crops. jcsp.org.pk The compound's structure is often incorporated to create derivatives with enhanced efficacy and targeted action.

Table 1: Examples of Bioactive Compounds Derived from this compound

| Derivative Class | Synthetic Application | Target Activity | Research Finding |

| Indole/1,2,4-Triazole Hybrids | Synthesis of (Z)-2-((4-allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone Oxime. mdpi.com | Anticancer (Tubulin Polymerization Inhibitor) | The oxime derivative showed modest anticancer efficacy against several human cancer cell lines in NCI screenings. mdpi.com |

| Oximyl Carboxylates | Synthesis of 1-p-tolylethanone oximyl 4-isopropylcyclohexa-1,3-dienecarboxylate. | Antibacterial | Certain synthesized oxime esters demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. jcsp.org.pk |

| Chiral Amines | Asymmetric reduction of the oxime to produce chiral primary amines. | Pharmaceutical Precursor | Chiral amines are established as vital precursors for a wide range of enantiopure drugs. |

Synthesis of Dyes and Pigments

The structural backbone of this compound is relevant in the field of colorants. Oxime derivatives are employed in the synthesis of dyes and pigments, particularly for their capacity to form stable complexes with metal ions. myskinrecipes.com This complexation ability can be harnessed to create colored compounds with high stability. Furthermore, related oxime and triazine compounds containing a p-tolyl group have been cited as components in photopolymerizable compositions used to manufacture color filters for displays, highlighting their role in the production of high-performance pigments. google.com The development of such materials is crucial for imaging and display technologies where color purity and durability are essential.

Development of Functional Materials

Beyond its role as a synthetic intermediate, the inherent chemical properties of this compound and its derivatives allow for their direct use in the formulation of functional materials.

Fabrication of Corrosion Inhibitors

The presence of nitrogen and oxygen atoms in the oxime functional group makes this compound a candidate for use as a corrosion inhibitor. Organic compounds containing such heteroatoms are known to be effective in protecting metals from corrosion, especially in acidic environments. researchgate.netj-cst.org The mechanism involves the adsorption of the organic molecule onto the metal surface. This forms a protective film that shields the metal from corrosive agents. j-cst.org The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, facilitate this adsorption process. While specific studies on this compound are part of broader research into oxime-based inhibitors, the principle is well-established for this class of compounds. researchgate.net

Table 2: Principles of Oxime-Based Corrosion Inhibition

| Feature | Role in Corrosion Inhibition | Underlying Principle |

| Heteroatoms (N, O) | Act as adsorption centers. | Lone pair electrons on nitrogen and oxygen atoms coordinate with vacant d-orbitals of the metal, facilitating strong adsorption. researchgate.net |

| Aromatic Ring | Contributes to surface coverage. | The π-electrons of the p-tolyl group provide additional sites for interaction with the metal surface, enhancing the stability of the protective film. researchgate.net |

| Protective Film | Forms a barrier against corrosive species. | The adsorbed layer of inhibitor molecules physically blocks the metal surface from contact with acids and other corrosive agents. j-cst.org |

Application as Polymer Stabilizers

Derivatives of this compound are utilized as stabilizers for polymers. Polymers are susceptible to degradation from environmental factors like heat, oxygen, and UV radiation, which can break down their molecular structure and compromise their physical properties. specialchem.com Antioxidants and stabilizers are added to prevent this. Compounds with structures similar to this compound can function as radical scavengers or UV absorbers. The oxime moiety can interrupt the chain reactions initiated by free radicals, thereby preventing oxidative degradation. This stabilizing property is crucial for enhancing the lifespan and durability of polymeric materials used in a wide range of products.

Utilization as Photoinitiators in Photopolymerizable Compositions

A significant application of this compound derivatives is in the field of photopolymerization, where they function as highly efficient photoinitiators. researchgate.net Specifically, oxime esters derived from this compound are key components in photocurable compositions used in advanced applications like photoresists for manufacturing liquid crystal displays (LCDs) and other electronic components. google.com

Upon exposure to light, typically UV or visible light from sources like LEDs, the relatively weak N-O bond in the oxime ester moiety cleaves to generate free radicals. researchgate.netmdpi.com These radicals then initiate the rapid polymerization of monomers and oligomers (e.g., acrylates) in the formulation, transforming the liquid resin into a solid, cross-linked polymer. rsc.orgrsc.org The efficiency of these photoinitiators is critical for achieving high-resolution patterns and fast curing speeds, which are essential in the microelectronics and coatings industries. mdpi.comrsc.org The specific absorption characteristics and initiation efficiency can be fine-tuned by modifying the chemical structure of the oxime ester. rsc.org

Catalysis and Ligand Chemistry

The unique structural features of this compound make it a valuable component in the design of catalysts and ligands for various chemical transformations.

Design of Metal Ligands with Oxime Functionality

The oxime group (C=N-OH) present in this compound is a key functional group for coordinating with metal ions. This property allows it to be incorporated into the design of various metal ligands. These ligands, in turn, can form stable complexes with a range of transition metals. The resulting metal complexes often exhibit catalytic activity or other desirable properties for applications in materials science.

The design of these ligands can be tailored to influence the properties of the resulting metal complex. For instance, the p-tolyl group provides a degree of hydrophobicity, which can be advantageous for reactions conducted in non-polar solvents. Researchers have synthesized and characterized numerous oxime-based ligands and their metal complexes, demonstrating the versatility of this chemical class in coordination chemistry. researchgate.netresearchgate.net The coordination can occur through the nitrogen and/or oxygen atoms of the oxime moiety, leading to the formation of stable chelate rings with the metal center. researchgate.net

Employment as Directing Groups in C-H Activation

A significant application of this compound and its derivatives is in the field of C-H activation. whiterose.ac.uk The oxime functionality can act as a directing group, guiding a metal catalyst to a specific C-H bond in a molecule, thereby enabling its selective functionalization. snnu.edu.cn This strategy is a powerful tool in organic synthesis as it allows for the construction of complex molecules from simpler precursors in a more efficient and atom-economical manner. nih.gov

In rhodium(III)-catalyzed reactions, for example, aryl ketoximes, including derivatives of this compound, have been utilized for the synthesis of isoquinolines. whiterose.ac.uk The oxime group coordinates to the rhodium catalyst, directing the activation of a nearby C-H bond on the aromatic ring, which then undergoes annulation with an alkyne or a synthetic equivalent. whiterose.ac.uk Similarly, O-acetyl oximes have been shown to be effective directing groups in palladium-catalyzed C-H functionalization reactions. molaid.com The ability of the oxime group to direct these transformations with high regioselectivity makes it a valuable tool for synthetic chemists. nih.gov

Biological and Medicinal Research Applications

Beyond its applications in synthesis, derivatives of this compound have been investigated for their potential biological and medicinal properties.

Investigation of Anticancer Activity and Tubulin Polymerization Inhibition

Recent research has highlighted the potential of compounds incorporating the this compound scaffold as anticancer agents. nih.gov A key target in cancer chemotherapy is tubulin, a protein that polymerizes to form microtubules, which are essential for cell division. nih.gov Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. plos.org

Several studies have synthesized and evaluated derivatives of this compound for their ability to inhibit tubulin polymerization. nih.govmdpi.com For instance, a series of indole/1,2,4-triazole hybrids featuring a (Z)-2-((4-allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone oxime moiety were synthesized and tested. nih.gov The results indicated that the oxime-containing compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net In some cases, the oxime derivatives were more potent than their corresponding ketone precursors, suggesting that the oxime functionality plays a crucial role in their anticancer activity. nih.gov Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics. mdpi.com

| Compound | Anticancer Activity (GI₅₀ µM) | Tubulin Polymerization Inhibition (IC₅₀ µM) |

| Derivative 7h | 1.85 - 5.76 | Not specified |

| Derivative 7j | 2.45 - 5.23 | Not specified |

| Derivative 7i | Not specified | 3.03 ± 0.11 |

| Combretastatin A-4 (CA-4) | Not specified | 8.33 ± 0.29 |

| Data sourced from a study on indole/1,2,4-triazole hybrids. nih.gov |

Evaluation of Antimicrobial Properties (Antibacterial and Antifungal)

The oxime functional group is present in various compounds that exhibit antimicrobial activity. researchgate.net Consequently, derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. nih.govncsu.edu

In one study, novel oxime ether derivatives incorporating an imidazole (B134444) ring and a 4-methylphenyl (p-tolyl) group were synthesized and evaluated for their antimicrobial properties. nih.gov While showing limited efficacy against Candida species, some of the compounds were highly effective against dermatophytes, a group of fungi that cause skin infections. nih.gov Another study reported the synthesis of oxime esters from dihydrocumic acid, including a derivative of 1-p-tolyl ethanone (B97240) oxime, and found that several of these compounds displayed good antibacterial activity against Gram-negative bacteria. ncsu.edu The mechanism of action of these compounds is thought to involve the disruption of essential cellular processes in the microorganisms.

| Compound Derivative | Target Organism | Antimicrobial Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) |

| 5c | Trichophyton mentagrophytes | 0.491 | Griseofulvin: >125 |

| 5h | Trichophyton mentagrophytes | 0.619 | Griseofulvin: >125 |

| MIC (Minimum Inhibitory Concentration) values for oxime ether derivatives. nih.gov |

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Some metal complexes containing oxime ligands have been studied for their ability to bind to and cleave DNA. researchgate.net The mode of interaction can involve intercalation, groove binding, or electrostatic interactions with the DNA double helix.

While direct studies on the DNA interaction of this compound itself are not extensively documented in the provided context, research on related oxime-containing metal complexes provides insights into this potential application. For example, some copper(II) complexes with oxime-based ligands have been shown to exhibit DNA cleavage activity, which can be enhanced in the presence of an oxidizing agent. researchgate.net This suggests that metal complexes incorporating this compound as a ligand could potentially be designed to act as DNA-targeting agents. The ability to cleave DNA is a desirable property for anticancer and antimicrobial drugs.

Building Blocks for Complex Molecular Architectures

This compound, a versatile organic compound, serves as a crucial starting material and intermediate in the synthesis of a wide array of complex molecules. Its utility spans from the creation of chiral amines to the construction of diverse heterocyclic systems, making it a valuable tool for chemists in both academic and industrial research.

Precursors for the Asymmetric Synthesis of Nonracemic Primary Amines

The asymmetric synthesis of nonracemic primary amines is a significant area of organic chemistry, as these chiral amines are vital components of many pharmaceuticals and bioactive molecules. nih.govnih.gov this compound and its derivatives are key precursors in this field.

The general approach involves the asymmetric reduction of the oxime or its corresponding O-alkyl or O-benzyl ethers. nih.govnih.gov The stereochemical outcome of this reduction is highly dependent on the geometry of the oxime (E or Z isomer) and the nature of the chiral catalyst employed.

One notable method involves the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers using a stable spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol as a chiral catalyst. nih.govnih.gov This method has been shown to produce highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. nih.gov Specifically, the reduction of pure (Z)-ethanone oxime ethers can yield primary (R)-arylethylamines with up to 99% enantiomeric excess (ee) using only 15% of the catalyst. nih.govnih.gov

The synthesis of the required pure (Z)-1-p-tolyl-ethanone oxime can be achieved through a multi-step process. nih.gov Due to the thermal instability of the (Z)-isomer, it cannot be directly obtained from the ketone. nih.gov A common strategy involves the α-bromination of the corresponding acetophenone (B1666503), followed by reaction with hydroxylamine and subsequent reduction of the bromo-oxime with sodium borohydride. nih.gov

Recent advancements have also explored the use of nickel complexes as catalysts for the asymmetric hydrogenation of both substituted and unsubstituted oximes, providing optically pure hydroxylamines with high yields and enantiomeric excess. incatt.nl These hydroxylamines can then be further transformed into the desired primary amines.

Formation of Heterocyclic Compounds (e.g., Indole/Triazole Hybrids, Isoxazolines, Azepines)

The oxime functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and cycloaddition reactions. myskinrecipes.com

Indole/Triazole Hybrids

Indole and triazole moieties are prevalent in many biologically active compounds. The combination of these two heterocycles into a single molecular framework can lead to novel therapeutic agents. This compound has been utilized in the synthesis of such hybrid molecules.

In one study, novel indole/1,2,4-triazole hybrids were synthesized and evaluated for their antiproliferative activity. mdpi.comresearchgate.net The synthesis involved the reaction of a precursor ketone with hydroxylamine to form the corresponding oxime. mdpi.com Specifically, (Z)-2-((4-allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone Oxime (7c) was synthesized from its ketone precursor. mdpi.com The resulting oxime-containing compounds demonstrated enhanced anticancer activity compared to their ketone counterparts, highlighting the importance of the oxime moiety. mdpi.comresearchgate.net

Another approach involves the synthesis of 1,2,3-triazole derivatives. For instance, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone oxime was synthesized from the corresponding ketone and hydroxylamine hydrochloride. researchgate.net This demonstrates the utility of the ketone precursor of this compound in creating triazole-containing structures.

Isoxazolines

Isoxazolines are five-membered heterocyclic compounds with a wide range of biological activities. asianpubs.org A common method for their synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. asianpubs.orgrsc.org Aldoximes, which can be derived from ketones like 1-p-tolylethanone, serve as precursors to nitrile oxides. asianpubs.org

In a reported synthesis, various substituted isoxazoles were prepared via a 1,3-dipolar cycloaddition reaction. asianpubs.org Nitrile oxides, generated in situ from the catalytic dehydrogenation of aldoximes with chloramine-T, were reacted with 4-(furan-2-yl)but-3-en-2-one (B6264371) to yield a mixture of isoxazoline (B3343090) isomers. asianpubs.orgresearchgate.net For example, 1-[4-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydroisoxazol-5-yl]ethanone was synthesized from 4-methyl benzaldehyde (B42025) oxime and 4-(furan-2-yl)but-3-en-2-one. asianpubs.org

Azepines

Azepines are seven-membered nitrogen-containing heterocyclic compounds that form the core structure of several pharmaceuticals. researchgate.netresearchgate.net The synthesis of azepine derivatives can be achieved through various ring-expansion and cyclization strategies. researchgate.netresearchgate.net

One synthetic route to dibenzo[c,e]azepine derivatives involves the cyclization or reduction of precursor oximes. researchgate.net For instance, the reduction of (E)-1-(2'-(2-methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanone oxime using sodium in pentanol (B124592) has been reported to yield a 5,7-dimethyl-5H-dibenzo[c,e]azepine derivative. researchgate.netresearchgate.net While this example does not directly use this compound, it illustrates a general strategy where a related aryl ketone oxime serves as a key intermediate in the formation of an azepine ring system. The synthesis of pyrrolo[1,2-a]azepine derivatives has also been reported from related pyrrole-containing ethanone precursors. sci-hub.se

Advanced Spectroscopic and Structural Characterization of 1 P Tolyl Ethanone Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of 1-p-tolyl-ethanone oxime. The spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of (E)-1-(p-tolyl)ethanone oxime, the aromatic protons on the p-tolyl group typically appear as two distinct doublets, a result of their coupling to adjacent protons. core.ac.uk The methyl group attached to the aromatic ring and the methyl group of the ethanone (B97240) moiety each produce a singlet, with their exact chemical shifts helping to confirm their positions. core.ac.uk The hydroxyl proton of the oxime group is often observed as a broad singlet at a downfield chemical shift. wiley-vch.de

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum shows distinct signals for the carbon atoms of the C=N oxime group, the aromatic carbons, and the methyl carbons. core.ac.uk The chemical shift of the C=N carbon is particularly diagnostic. core.ac.uknih.gov The presence of two separate signals for the methyl groups further corroborates the assigned structure. core.ac.uk For the (Z)-isomer, slightly different chemical shifts are observed, particularly for the methyl protons and carbons, allowing for differentiation between the two stereoisomers. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Data presented for the (E)-isomer in CDCl₃ solvent, unless otherwise noted.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (ethanone) | 2.32 (s, 3H) core.ac.uk | 12.3 core.ac.uk |

| CH₃ (tolyl) | 2.40 (s, 3H) core.ac.uk | 21.3 core.ac.uk |

| Aromatic CH | 7.22 (d, J=8.0 Hz, 2H) core.ac.uk | 125.9, 129.2 core.ac.uk |

| Aromatic CH | 7.55 (d, J=8.0 Hz, 2H) core.ac.uk | |

| Aromatic C (quaternary) | 133.6, 139.3 core.ac.uk | |

| C=N (oxime) | 155.9 core.ac.uk | |

| OH (oxime) | 10.04 (br s, 1H) wiley-vch.de |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz).

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it highly effective for assigning the stereochemistry of isomers, such as the (E) and (Z) configurations of oximes. ethz.chyoutube.com An NOE is observed as an enhancement of a proton's signal intensity when a nearby proton is irradiated. youtube.com This effect is distance-dependent, typically observed for protons that are less than 5 Å apart. youtube.com

For this compound, an NOE experiment can unambiguously distinguish between the (E) and (Z) isomers.

In the (E)-isomer , the oxime -OH group is on the opposite side of the C=N double bond from the tolyl ring. The methyl group (-CH₃) of the ethanone moiety is on the same side as the tolyl ring. Irradiating the protons of the ethanone methyl group would be expected to show an NOE enhancement for the ortho-protons of the p-tolyl ring, confirming their proximity.

In the (Z)-isomer , the oxime -OH group and the tolyl ring are on the same side. Therefore, irradiating the oxime -OH proton should result in an NOE enhancement for the ortho-protons of the p-tolyl ring.

While direct NOE experimental data for this compound is not detailed in the provided context, the application of this technique is a standard and definitive method for stereochemical assignment in related oxime structures. ethz.chumich.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the assessment of purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to four or more decimal places. This accuracy allows for the determination of a molecule's elemental formula, serving as a powerful confirmation of its identity. For this compound (C₉H₁₁NO), the theoretical exact mass is 149.0841 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value. For instance, one study reported a found mass of 149.0833 for this compound, which is in excellent agreement with the calculated value. wiley-vch.de This technique is routinely applied to derivatives to confirm their composition after a chemical reaction. acs.orgworktribe.com

Table 2: HRMS Data for this compound and a Derivative

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| This compound | C₉H₁₁NO | [M]⁺ | 149.0841 | 149.0833 | wiley-vch.de |

| 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone oxime | C₁₄H₁₅N₂O | [M+H]⁺ | 227.1184 | 227.1181 | worktribe.com |

Hyphenated chromatography-mass spectrometry techniques are essential for the analysis of complex mixtures and the confirmation of compound purity.

Gas Chromatography-Mass Spectrometry (GC/MS) is well-suited for volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. GC/MS is particularly useful for assessing the purity of a sample and can often separate the (E) and (Z) isomers of oximes, allowing for the determination of isomeric purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique used for compounds that may be less volatile or thermally sensitive. rsc.org The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. lcms.cz LC-MS is frequently used to monitor reaction progress and confirm the molecular weight of synthesized products, including derivatives of this compound. worktribe.com Both techniques provide robust confirmation of the compound's identity by matching the retention time (from chromatography) and the mass spectrum against a known standard or library. rsc.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration and conformation of a molecule.

While the crystal structure for this compound itself is not detailed in the provided results, a study on a closely related derivative, (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime , provides valuable insight into the structural characteristics. researchgate.net The analysis unambiguously confirmed the (Z)-configuration of the oxime group in the solid state. researchgate.net The study revealed that the molecule adopts a twisted U-shaped conformation. researchgate.net In the crystal lattice, molecules are linked by O-H···N hydrogen bonds between the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule, forming inversion dimers. researchgate.net These dimers are further connected into a three-dimensional network through various C-H···O interactions. researchgate.net Such detailed structural information is crucial for understanding intermolecular forces and crystal packing.

Table 3: Crystallographic Data for (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₃S researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 5.2305 (3) researchgate.net |

| b (Å) | 17.6073 (11) researchgate.net |

| c (Å) | 15.6578 (10) researchgate.net |

| β (°) | 103.782 (2) researchgate.net |

| Key Interactions | O-H···N and C-H···O hydrogen bonds researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method has provided definitive data on their molecular geometry, conformation, and crystal lattice parameters.